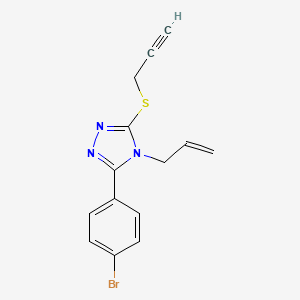
3-(4-bromophenyl)-4-(prop-2-en-1-yl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often begins with various phenyl or bromophenyl precursors. For instance, the synthesis of 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole starts from p-anisic acid, which is then used to create N-bridged heterocycles . Another approach involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines to yield 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives . Additionally, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles can be synthesized by alkylation of a starting thiol with halogenalkanes or by heating in a microwave synthesis system . A different synthetic route involves the cyclization of an activated dihydrazone to construct the triazole heterocycle, as demonstrated in the scalable synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. The presence of bromophenyl or methoxyphenyl groups, as well as alkylthio or thiophenyl substituents, can significantly influence the properties and reactivity of these compounds . The precise structure is often confirmed using analytical techniques such as IR, 1H-NMR, and Mass Spectral studies .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives synthesized in these studies are designed to undergo further chemical reactions, particularly to exhibit antimicrobial and antifungal activities. The introduction of different substituents is a common strategy to modulate the biological activity of these compounds . The reactivity of these molecules is influenced by the nature of the substituents and the position of these groups on the triazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The introduction of bromophenyl groups can increase the density and molecular weight of these compounds, while the presence of alkylthio groups can affect their solubility and lipophilicity . The antimicrobial and antifungal activities of these compounds are significant properties that have been investigated, with some compounds showing promising results against specific strains of bacteria and fungi . The scalability and purity of the synthesized compounds are also important considerations, as demonstrated by the chromatography-free synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole .
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Potential
1,2,4-Triazole derivatives, including compounds similar to 3-(4-bromophenyl)-4-(prop-2-en-1-yl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazole, have demonstrated a broad range of biological activities. These activities encompass anti-inflammatory, antiviral, antitumor, and immunostimulating effects. Additionally, these derivatives have made significant contributions to agriculture, veterinary medicine, and pharmacy. A study by Safonov and Nevmyvaka (2020) synthesized and characterized new derivatives, affirming their structural integrity through Elemental analysis (CHNS), 1H NMR, and Chromatographic mass spectral analysis, further highlighting the compound's relevance in pharmaceutical sciences (Safonov & Nevmyvaka, 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal capabilities of 1,2,4-triazole derivatives, including compounds structurally related to 3-(4-bromophenyl)-4-(prop-2-en-1-yl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazole, have been extensively studied. These derivatives are known to exhibit high antimicrobial and antifungal effects while maintaining low toxicity levels. Safonov and Panasenko (2022) synthesized new 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles and examined their antimicrobial and antifungal activity. The study found specific compounds showing significant antifungal and antimicrobial effects, providing insights into the structure-activity relationship of these compounds (Safonov & Panasenko, 2022).
Material Science and Coordination Chemistry
1,2,4-Triazole derivatives like 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole (Atr) have shown promise in material sciences, particularly in creating coordination compounds with unique optical and magnetic properties. Slyvka et al. (2022) conducted a study that provided structural characterization of Atr through single-crystal X-ray diffraction, indicating its potential in the development of new materials with novel properties (Slyvka et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-4-prop-2-enyl-5-prop-2-ynylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S/c1-3-9-18-13(11-5-7-12(15)8-6-11)16-17-14(18)19-10-4-2/h2-3,5-8H,1,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGLGYCOTXUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC#C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-(prop-2-en-1-yl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



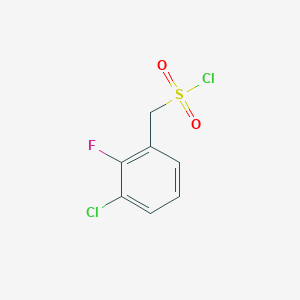
![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)
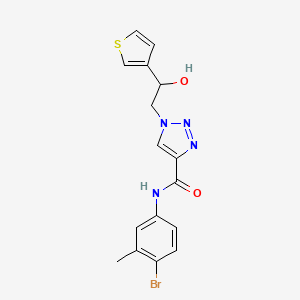
![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)
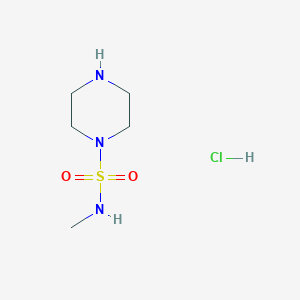
![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)
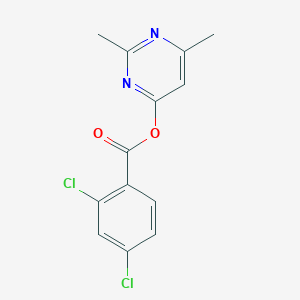

![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)